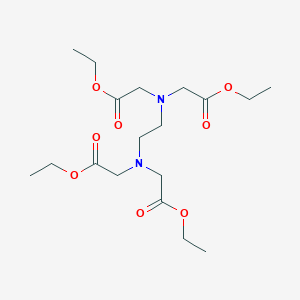

Tetraethyl ethylenediaminetetraacetate

説明

Overview of Ethylenediaminetetraacetic Acid (EDTA) and its Derivatives in Advanced Chemistry

Ethylenediaminetetraacetic acid (EDTA) is a polyamino-carboxylic acid that has become a cornerstone in various fields of chemistry and industry since its initial synthesis in 1935. wikipedia.org It is a white, crystalline powder that is sparingly soluble in water. nih.govchemcess.com The structure of EDTA, featuring two amine centers and four carboxylic acid groups, allows it to act as a powerful chelating agent, forming stable, water-soluble complexes with a wide range of metal ions. kelewell.de This ability to sequester metal ions prevents them from participating in undesirable chemical reactions.

The versatility of EDTA has led to the development of numerous derivatives, primarily its salts such as disodium (B8443419) EDTA and tetrasodium (B8768297) EDTA, which exhibit similar chelating properties. wikipedia.org In advanced chemistry, EDTA and its derivatives are indispensable. They are utilized in analytical chemistry for complexometric titrations and as masking agents to prevent interference from metal ions. wikipedia.org In industrial processes, they are crucial in the textile industry to maintain the integrity of dye colors and in the paper industry to inhibit the disproportionation of hydrogen peroxide during bleaching. wikipedia.orgchemcess.com Furthermore, EDTA finds applications in detergents, photography, and as a stabilizer in various chemical formulations. chemcess.com The fundamental ability of EDTA to control metal ion activity has established it and its derivatives as vital tools in modern chemical research and applications. kelewell.de

Significance of Tetraethyl Ethylenediaminetetraacetate (B1237979) as a Key Ester Derivative

Tetraethyl ethylenediaminetetraacetate stands out as a significant ester derivative of EDTA. In this molecule, the four carboxylic acid groups of EDTA are converted into ethyl esters. This structural modification from a polycarboxylic acid to a tetraester imparts distinct physical and chemical properties, influencing its solubility, reactivity, and applications in chemical synthesis and research. The esterification alters the molecule's polarity and its interaction with solvents and other reactants, making it a valuable intermediate in organic synthesis.

The primary importance of this compound lies in its role as a precursor and a building block in the synthesis of more complex molecules. Its ester groups can be hydrolyzed or transesterified, providing a controlled route to reintroduce the carboxylic acid functionality or to create other derivatives. This controlled reactivity is a key feature that distinguishes it from the parent EDTA molecule and its simple salts.

Current Research Landscape and Academic Relevance of this compound

The current research landscape for this compound is primarily focused on its application in coordination chemistry and materials science. Researchers are exploring its use in the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. For instance, a recent study reported the synthesis of a novel tetranuclear lead(II) compound using ethylenediaminetetraacetate as a ligand, resulting in a 3D coordination polymer with potential applications as a wide optical band-gap semiconductor material. iaea.org

The academic relevance of this compound is underscored by its utility in creating complex supramolecular structures. The ethyl ester groups can influence the coordination geometry and dimensionality of the resulting metal complexes. Theoretical studies, such as time-dependent density functional theory (TDDFT) calculations, are being employed to understand the electronic properties and fluorescence mechanisms of these materials. iaea.org This synergy between synthetic chemistry and computational analysis highlights the ongoing importance of this compound in advancing the field of materials science.

Scope and Objectives of the Comprehensive Research Outline

This article provides a focused examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview based on its chemical properties, synthesis, and applications in research. The scope is strictly limited to the chemical nature of the compound and its role in a laboratory and research context.

This research outline will not include information regarding dosage, administration, or any physiological effects. The content will be structured to provide a clear understanding of the compound's place within the broader family of EDTA derivatives and its specific contributions to chemical science.

Data on this compound

| Property | Value |

| IUPAC Name | ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate |

| Molecular Formula | C18H32N2O8 |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 3626-00-4 |

Table generated from data available in PubChem. nih.gov

特性

IUPAC Name |

ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O8/c1-5-25-15(21)11-19(12-16(22)26-6-2)9-10-20(13-17(23)27-7-3)14-18(24)28-8-4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKIENGEWNQURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294076 | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3626-00-4 | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethylenediaminetetraacetate Esters

Foundational Synthetic Routes to Ethylenediaminetetraacetic Acid

The industrial production of ethylenediaminetetraacetic acid (EDTA) has historically been dominated by a few key chemical processes. These methods, while all yielding the same final product, differ in their starting materials, reaction conditions, and the purity of the resultant EDTA. The choice of a particular synthetic route often depends on a balance of factors including cost, safety, and the desired quality of the final product.

Ethylenediamine (B42938) and Chloroacetic Acid Reactions

The first described synthesis of EDTA was developed by Ferdinand Münz in 1935 and involves the reaction of ethylenediamine with chloroacetic acid. umcs.plsigmaaldrich.combris.ac.uk This method, often referred to as the Munz synthesis, is a direct approach where ethylenediamine is treated with four equivalents of chloroacetic acid in the presence of a base, typically sodium hydroxide (B78521), to neutralize the hydrochloric acid formed during the reaction. nih.govnih.gov The reaction proceeds under alkaline conditions to facilitate the formation of the carboxylate groups. synopsischemitech.com

A significant drawback of this method is the contamination of the final product with sodium chloride, which can be difficult to separate. nih.govnih.gov Furthermore, side reactions, such as the hydrolysis of chloroacetic acid to glycolic acid, can occur, leading to lower yields and the formation of impurities. Due to these issues, this method is not widely used for large-scale commercial production, particularly in the United States. nih.govnih.gov

| Reaction Component | Role |

| Ethylenediamine | The backbone of the EDTA molecule. |

| Chloroacetic Acid | Provides the acetate (B1210297) arms. |

| Sodium Hydroxide | Neutralizes the formed HCl and maintains alkaline conditions. |

Cyanomethylation Processes Utilizing Formaldehyde (B43269) and Cyanides

The most prevalent industrial methods for EDTA synthesis are based on the cyanomethylation of ethylenediamine. These processes utilize formaldehyde and a cyanide source, such as sodium cyanide or hydrogen cyanide. This route is favored for its efficiency and cost-effectiveness in large-scale production, accounting for the synthesis of approximately 80,000 tonnes of EDTA annually. umcs.pl

The general reaction is as follows: H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN → (NaOOCCH₂)₂NCH₂CH₂N(CH₂COONa)₂ + 4 NH₃

This process yields the tetrasodium (B8768297) salt of EDTA (Na₄EDTA), which can then be converted to the acidic form by acidification with strong acids like sulfuric or hydrochloric acid. umcs.plnih.gov A common impurity in these one-step processes is nitrilotriacetic acid (NTA), which arises from the reaction of the ammonia (B1221849) by-product with the starting materials. umcs.plnih.gov

Developed by Frederick C. Bersworth in the United States in 1941, this one-step alkaline cyanomethylation process became a more convenient and widely adopted method for EDTA synthesis. umcs.plnih.gov The reaction involves the simultaneous addition of ethylenediamine, formaldehyde, and sodium cyanide in an alkaline medium. umcs.plnih.gov

The process is efficient for large-scale production; however, the co-production of ammonia can lead to the formation of nitrilotriacetic acid (NTA) as a significant impurity. umcs.plnih.gov The separation of EDTA from NTA is typically achieved by acidifying the solution, which causes the less soluble EDTA to precipitate while the more soluble NTA remains in the solution. umcs.plnih.gov

The Geigy process is a variation of the one-step cyanomethylation that utilizes hydrogen cyanide (HCN) instead of sodium cyanide. umcs.pl The primary advantage of using HCN is its lower cost compared to NaCN. umcs.pl However, the high toxicity and volatility of hydrogen cyanide make it a more hazardous reactant to handle, requiring stringent safety precautions. umcs.pl Similar to the Bersworth process, this method also produces NTA as a byproduct. umcs.pl

| Method | Cyanide Source | Key Advantage | Key Disadvantage |

| Bersworth | Sodium Cyanide (NaCN) | More convenient handling | Higher cost |

| Geigy | Hydrogen Cyanide (HCN) | Lower cost | More hazardous to handle |

To address the issue of impurities inherent in the one-step methods, John Singer and Mark Weisberg developed a two-step cyanomethylation process in 1962. umcs.pl This method allows for the production of a very pure form of EDTA with yields reported to be greater than 96%. umcs.pl

The key feature of the Singer synthesis is the separation of the cyanomethylation and hydrolysis steps. umcs.pl In the first step, ethylenediamine, formaldehyde, and hydrocyanic acid are reacted under acidic conditions to form (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN), which precipitates from the reaction mixture. umcs.pl

H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 HCN → NCCH₂N(CH₂CN)CH₂CH₂N(CH₂CN)CH₂CN + 4 H₂O

The solid EDTN is then separated, washed to remove impurities, and subsequently hydrolyzed in a second step with sodium hydroxide to form the tetrasodium salt of EDTA and ammonia. umcs.pl

NCCH₂N(CH₂CN)CH₂CH₂N(CH₂CN)CH₂CN + 4 NaOH + 4 H₂O → (NaOOCCH₂)₂NCH₂CH₂N(CH₂COONa)₂ + 4 NH₃

This two-step approach effectively minimizes the side reactions that lead to the formation of NTA and other impurities, resulting in a higher purity final product. umcs.pl

Alternative Catalytic Synthesis from Tetra(hydroxyethyl)ethylenediamine

An alternative, though less common, commercial route to EDTA involves the catalytic oxidation of N,N,N′,N′-tetrakis(2-hydroxyethyl)ethylenediamine. umcs.plnih.gov In this process, the four hydroxyl groups of the starting material are oxidized to carboxylic acid groups. This method avoids the use of cyanides, which is a significant advantage in terms of safety and environmental concerns. However, it is not as widely used in large-scale industrial production as the cyanomethylation routes. umcs.pl

Direct Esterification of Ethylenediaminetetraacetic Acid to its Tetraethyl Ester

The conversion of ethylenediaminetetraacetic acid (EDTA) to its corresponding tetraethyl ester is a chemical process that, while straightforward in principle, presents challenges related to yield and purity. The reaction typically involves heating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. chemguide.co.ukwikipedia.org

The direct esterification of EDTA is generally conducted in a hot acidic medium. researchgate.net The efficiency and yield of this reaction are highly dependent on several factors that must be carefully optimized.

Catalyst: The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The choice and concentration of the catalyst are critical for driving the equilibrium towards the formation of the ester.

Temperature: Elevated temperatures are required to accelerate the reaction rate. However, excessive heat can also promote the formation of degradation products and impurities. researchgate.net Often, the reaction is performed by gently heating the mixture. chemguide.co.uk

Reaction Time: Sufficient reaction time is necessary to achieve a high conversion of the acid to the ester. This must be balanced against the potential for increased impurity formation with prolonged heating.

Removal of Water: As water is a byproduct of the esterification, its removal can shift the reaction equilibrium to favor the product, thereby increasing the yield. In some esterification setups, the ester is distilled off as it forms, which also helps to prevent the reverse reaction. chemguide.co.uk

Optimization involves a careful balance of these parameters to maximize the formation of the desired tetraethyl ethylenediaminetetraacetate (B1237979) while minimizing side reactions. A method for preparing pure esters of EDTA has been described, highlighting the importance of controlled synthesis to avoid the complex mixture of byproducts. researchgate.net

Table 1: Factors for Optimizing Yield in Direct Esterification of EDTA

| Parameter | Influence on Reaction | Optimization Strategy |

| Catalyst | Accelerates the rate of ester formation. | Use of strong acid catalysts like H₂SO₄ or dry HCl gas. |

| Temperature | Increases reaction rate but can also lead to impurity formation. | Gentle heating to balance rate and purity. |

| Reactant Ratio | Affects the equilibrium position. | Use of excess alcohol (ethanol) can drive the reaction forward. |

| Water Removal | Shifts equilibrium towards product formation. | Distilling the ester as it forms or using a dehydrating agent. |

Characterization and Mitigation of Impurity Formation during Esterification

A significant challenge in the synthesis of tetraethyl ethylenediaminetetraacetate is the co-generation of numerous impurities. researchgate.net These byproducts often arise from the inherent instability of EDTA under hot acidic conditions or from impurities present in the starting material. The industrial synthesis of EDTA can co-generate impurities such as nitrilotriacetic acid (NTA) from side reactions involving ammonia. wikipedia.orgwikipedia.org When this impure EDTA is used for esterification, a range of corresponding ester impurities are formed.

The esterification of EDTA in a hot acidic environment is known to produce a variety of impure products. researchgate.net These impurities have been identified as the esters of several related carboxylic acids. researchgate.net

Nitrilotriacetic acid (NTA) is a common impurity found in commercially produced EDTA. wikipedia.orgumcs.pl It is formed during the synthesis of EDTA from reactions involving the ammonia coproduct. wikipedia.orgwikipedia.org Consequently, when technical-grade EDTA is subjected to esterification conditions, the NTA present also undergoes esterification, leading to the formation of triethyl nitrilotriacetate as a significant impurity in the final product. researchgate.net

The formation of esters of piperazine-1,4-diacetic acid has been noted as a side reaction during the esterification of EDTA. researchgate.net This suggests that under the harsh conditions of the reaction, cyclization and rearrangement of the ethylenediamine backbone can occur, leading to the formation of a piperazine (B1678402) ring structure which is then esterified.

Research has also identified the esters of N-methylethylenediaminetriacetic acid and both N,N- and N,N′-dimethylethylenediaminediacetic acids as impurities. researchgate.net The presence of these methylated byproducts indicates that complex degradation and side reactions occur during the esterification process in a hot acidic medium. researchgate.net

Table 2: Major Impurities Identified in the Esterification of EDTA

| Impurity Parent Acid | Chemical Formula of Parent Acid | Resulting Impurity |

| Nitrilotriacetic Acid | C₆H₉NO₆ | Triethyl nitrilotriacetate |

| Iminodiacetic Acid | C₄H₇NO₄ | Diethyl iminodiacetate |

| Piperazine-1,4-diacetic Acid | C₈H₁₄N₂O₄ | Diethyl piperazine-1,4-diacetate |

| N-Methylethylenediaminetriacetic Acid | C₉H₁₆N₂O₆ | Corresponding Ethyl Ester |

| N,N-Dimethylethylenediaminediacetic Acid | C₁₀H₁₈N₂O₄ | Corresponding Ethyl Ester |

| N,N'-Dimethylethylenediaminediacetic Acid | C₁₀H₁₈N₂O₄ | Corresponding Ethyl Ester |

| 2-Ketopiperazine-1,4-diacetic acid | C₈H₁₂N₂O₅ | Corresponding Ethyl Ester |

| Source: Based on findings reported on impurities from EDTA esterification. researchgate.net |

2-Ketopiperazine-1,4-diacetic Acid Impurities

The esterification of ethylenediaminetetraacetic acid (EDTA) in an acidic environment, particularly at elevated temperatures, is a common route for the synthesis of its corresponding esters. However, this process is often plagued by the formation of several impurities. One notable impurity that has been identified is 2-ketopiperazine-1,4-diacetic acid.

The formation of this and other impurities complicates the purification of the desired tetraester. These byproducts arise from complex side reactions that can occur during the esterification process. The presence of these impurities can significantly impact the yield and final purity of the this compound. A study on the esterification of EDTA has identified a range of impurities, including esters of nitrilotriacetic acid, iminodiacetic acid, and piperazine-1,4-diacetic acid, alongside 2-ketopiperazine-1,4-diacetic acid.

Strategies for Achieving High Purity in this compound Synthesis

Achieving high purity in the synthesis of this compound necessitates a multi-faceted approach, primarily centered on minimizing the formation of impurities during the reaction and employing effective purification methods.

One key strategy involves the careful control of reaction conditions during esterification. Since the formation of impurities like 2-ketopiperazine-1,4-diacetic acid is prevalent in hot acidic mediums, alternative, milder esterification methods are being explored.

Furthermore, purification of the crude product is crucial. A German study has described a method for the preparation of pure esters of EDTA, suggesting that specific procedural controls can lead to a higher purity product. While the direct synthesis of the tetraethyl ester is the primary goal, the purification of the parent EDTA before esterification can also be a critical step. Industrial processes for producing high-purity EDTA salts, which can then be converted to the acid and subsequently esterified, often involve crystallization techniques. For instance, a process for preparing high-purity tetrasodium EDTA involves crystallization from a mixed alcohol solvent system, which effectively removes impurities. Such strategies to ensure the purity of the starting material can significantly contribute to the final purity of the ester derivative.

Table 1: Common Impurities in the Esterification of EDTA

| Impurity Name | Chemical Formula |

| 2-Ketopiperazine-1,4-diacetic Acid | C8H12N2O5 |

| Nitrilotriacetic Acid (NTA) | C6H9NO6 |

| Iminodiacetic Acid (IDA) | C4H7NO4 |

| Piperazine-1,4-diacetic Acid | C8H14N2O4 |

Exploration of Novel Esterification Techniques for this compound

To circumvent the challenges associated with traditional esterification methods, researchers are increasingly turning to more advanced and milder techniques. These novel approaches aim to improve reaction yields, reduce the formation of byproducts, and simplify purification processes.

Application of Yamaguchi Esterification Protocols

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for sterically hindered substrates and for achieving high yields under mild conditions. The reaction typically involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which then reacts with an alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

While direct experimental evidence for the application of Yamaguchi esterification to EDTA to produce its tetraethyl ester is not extensively documented in publicly available literature, the principles of the reaction suggest its potential applicability. Given that EDTA is a polycarboxylic acid, the sequential esterification of its four carboxylic acid groups would present a significant synthetic challenge. The mild conditions of the Yamaguchi protocol could potentially minimize the side reactions that are common with traditional acid-catalyzed esterification of EDTA. The success of this method would likely depend on the careful stoichiometric control of the reagents and the reaction conditions to achieve complete esterification.

Use of Pyrocarbonic Acid Diethyl Ester in Ester Synthesis

A promising alternative for the synthesis of this compound is the use of diethyl pyrocarbonate (DEPC). A German publication has reported the successful synthesis of ethyl esters of EDTA and other aminopolycarboxylic acids in good yields using this reagent.

DEPC is known as a potent modifying agent for various functional groups and can act as an effective esterifying agent under specific conditions. The reaction mechanism likely involves the activation of the carboxylic acid groups of EDTA by DEPC, followed by reaction with ethanol. This method is presented as a viable route to obtain the desired ethyl esters, including this compound, with potentially higher purity compared to traditional methods.

Table 2: Comparison of Esterification Techniques

| Technique | Reagents | Conditions | Advantages | Potential Challenges for TEE Synthesis |

| Traditional Acid-Catalyzed Esterification | Ethanol, Strong Acid (e.g., H2SO4) | High Temperature | Inexpensive reagents | Formation of multiple impurities, including 2-ketopiperazine-1,4-diacetic acid |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl Chloride, DMAP, Ethanol | Mild | High yields, suitable for complex molecules | Stoichiometric control for tetra-esterification, potential for incomplete reaction |

| Diethyl Pyrocarbonate (DEPC) Method | Diethyl Pyrocarbonate, Ethanol | Not specified in detail | Reported good yields for EDTA esters | Requires careful handling of DEPC, optimization of reaction conditions needed |

Coordination Chemistry of Ethylenediaminetetraacetate and Its Esters

Ligand Properties and Denticity of Ethylenediaminetetraacetate (B1237979)

The efficacy of EDTA as a chelating agent is rooted in its molecular structure and the number of potential coordination sites it possesses. This characteristic, known as denticity, is a key determinant of the stability and geometry of its metal complexes.

Hexadentate Character and Donor Atom Configuration

Ethylenediaminetetraacetate is renowned for its ability to function as a hexadentate ligand, meaning it can bind to a central metal ion through six separate donor atoms. shaalaa.comvedantu.comquora.com The EDTA molecule, with the chemical formula C10H16N2O8, is structured with an ethylenediamine (B42938) backbone to which four carboxylate groups are attached. vedantu.comthinkdochemicals.com In its fully deprotonated form (EDTA⁴⁻), the six donor atoms that participate in coordination are the two nitrogen atoms of the ethylenediamine bridge and one oxygen atom from each of the four carboxylate groups. tardigrade.inpurdue.edupurdue.edu This arrangement allows the ligand to envelop a metal ion, forming a highly stable, cage-like structure. askiitians.comrsc.org The resulting complexes, often adopting an octahedral geometry, are exceptionally stable due to this multi-point attachment. purdue.edupurdue.edu

Flexidentate Behavior in Coordination Compounds

While typically acting as a hexadentate ligand, EDTA also demonstrates flexidentate character. vedantu.comembibe.comvedantu.com This means that it can vary the number of donor atoms it uses to bind to a metal ion, sometimes acting as a pentadentate or even a tetradentate ligand. embibe.comquora.com This adaptability allows EDTA to form stable complexes with a wide variety of metal ions that may have different coordination number preferences and steric requirements. wikipedia.org The ability of EDTA to be flexible in its coordination mode is a significant factor in its versatility as a chelating agent. quora.comvedantu.com

Metal Complex Formation with Ethylenediaminetetraacetate Ligands

The formation of stable complexes with a broad spectrum of metal ions is the hallmark of EDTA's chemical behavior. wikipedia.org It readily chelates most divalent and trivalent metal ions, forming water-soluble complexes with high stability constants. thinkdochemicals.compurdue.edudoaj.org

Complexation with Divalent and Trivalent Metal Ions (e.g., Fe(III), Cu(II), Mn(II), Pb(II), Co(III))

EDTA exhibits a particularly high affinity for several important metal ions, leading to the formation of very stable complexes. wikipedia.orginterchim.fr

Iron(III): The chelation of ferric ions (Fe³⁺) by EDTA is a well-established interaction. rsc.orgnih.gov The resulting complex, [Fe(EDTA)]⁻, is characterized by its yellow color and high water solubility. rsc.orgwikipedia.org The formation constant for this complex is very high, making EDTA an effective agent for dissolving iron oxides and for iron fortification in agriculture. wikipedia.orgnih.gov

Copper(II): Copper(II) ions (Cu²⁺) react with EDTA to form a stable, blue-colored complex, [Cu(EDTA)]²⁻. fengchengroup.comoup.com This complex is utilized in various applications, including as a fungicide and as a source of copper in micronutrient fertilizers. fengchengroup.comthinkdochemicals.com

Manganese(II): EDTA forms a stable complex with manganese(II) ions (Mn²⁺), which is important in agricultural applications to prevent manganese deficiency in crops. wikipedia.orgjkmchemtrade.com The coordination environment around the manganese ion in these complexes can be influenced by factors such as pH. acs.orgresearchgate.net

Lead(II): The high affinity of EDTA for lead(II) ions (Pb²⁺) forms the basis of its use in chelation therapy for lead poisoning. wikipedia.orgthinkdochemicals.comrsc.org The resulting lead-EDTA complex is water-soluble and can be excreted from the body. thinkdochemicals.com

Cobalt(III): Cobalt(III) ions (Co³⁺) form an exceptionally stable octahedral complex with EDTA, [Co(EDTA)]⁻. wikipedia.org The inertness of this complex is so pronounced that its chiral isomers can be separated. wikipedia.org

The stability of these metal-EDTA complexes can be quantified by their formation constants (log K₁).

| Metal Ion | Formation Constant (log K₁) |

|---|---|

| Fe(III) | 25.1 wikipedia.org |

| Cu(II) | 18.8 wikipedia.org |

| Mn(II) | 13.8 wikipedia.org |

| Pb(II) | 18.0 wikipedia.org |

| Co(III) | 36.0 |

Data sourced from reference wikipedia.org. Note that values can vary depending on experimental conditions.

Formation of Stable Chelates and Chelate Ring Structures

The remarkable stability of metal-EDTA complexes is a direct consequence of the chelate effect . askiitians.compearson.combritannica.com This thermodynamic principle states that complexes formed by polydentate ligands (chelating agents) are significantly more stable than those formed by a comparable number of monodentate ligands. pearson.combritannica.com When EDTA coordinates to a metal ion, it forms five, five-membered chelate rings. britannica.commanavchem.com This ring formation leads to a significant increase in the entropy of the system, as several solvent molecules are displaced by a single ligand molecule, which is a major driving force for the complexation reaction. britannica.com These cyclic structures are inherently more stable than open-chain analogues. britannica.commanavchem.com

Seven-Coordinate Geometries in Iron(III)-Ethylenediaminetetraacetate Complexes

While the majority of metal-EDTA complexes exhibit a six-coordinate, octahedral geometry, there are notable exceptions. purdue.eduwikipedia.org The iron(III)-EDTA complex is a prime example, typically adopting a seven-coordinate geometry. wikipedia.org In this arrangement, the EDTA ligand does not fully envelop the Fe(III) ion. wikipedia.org In addition to the six donor atoms from the EDTA molecule, a water molecule also binds directly to the iron center. wikipedia.orgwikipedia.org This results in a coordination number of seven for the iron ion, demonstrating that the final geometry of a metal-EDTA complex is a balance between the chelating properties of the ligand and the coordination preferences of the metal ion. wikipedia.org

Thermodynamic and Kinetic Aspects of Complex Stability

The stability of metal complexes with chelating agents like EDTA and its esters is governed by fundamental thermodynamic and kinetic principles. These factors dictate the strength of the metal-ligand bond and the dynamics of the complexation equilibrium in solution.

Determination of Ligand Protonation Constants

Scientific literature extensively documents the protonation constants for ethylenediaminetetraacetic acid (EDTA) due to its widespread use and pH-dependent behavior. In contrast, specific protonation constants for its tetraethyl ester, tetraethyl ethylenediaminetetraacetate, are not commonly reported. This is because the esterification of the four carboxyl groups removes the primary acidic protons, significantly altering its acid-base properties. The coordinating ability of the ester relies on the lone pairs of electrons on the two nitrogen atoms and the four carbonyl oxygen atoms, rather than on the deprotonation of carboxylic acid groups.

For the parent compound, EDTA, it is a hexaprotic acid (H₆Y²⁺), meaning it can donate six protons. pearson.comlibretexts.org The dissociation of these protons occurs in a stepwise manner, and each step is characterized by a dissociation constant (Ka) or its logarithmic form (pKa). The pKa values for the four carboxylic acid groups and the two ammonium (B1175870) groups are well-established. tau.ac.ilwikipedia.org

Table 1: Stepwise pKa Values for EDTA at 25°C (Note: Values can vary slightly depending on ionic strength and measurement conditions)

| Equilibrium | pKa Value |

|---|---|

| H₆Y²⁺ ⇌ H₅Y⁺ + H⁺ | ~0.0 - 1.5 pearson.comwikipedia.org |

| H₅Y⁺ ⇌ H₄Y + H⁺ | ~1.5 - 2.0 pearson.comwikipedia.org |

| H₄Y ⇌ H₃Y⁻ + H⁺ | ~2.0 - 2.69 pearson.comwikipedia.org |

| H₃Y⁻ ⇌ H₂Y²⁻ + H⁺ | ~2.69 - 6.13 pearson.comwikipedia.org |

| H₂Y²⁻ ⇌ HY³⁻ + H⁺ | ~6.13 - 6.16 pearson.comwikipedia.org |

The species distribution of EDTA is highly dependent on the pH of the solution. pearson.comscribd.com At very low pH, the fully protonated form predominates, while the fully deprotonated form (Y⁴⁻), which is the most effective for complexing metal ions, is the major species in highly alkaline solutions (pH > 10). pearson.comstackexchange.com

Quantification of Thermodynamic Stability Constants of Metal-Ethylenediaminetetraacetate Complexes

The thermodynamic stability of a metal-ligand complex is quantified by its formation constant (K_f) or stability constant (β), with higher values indicating a more stable complex. libretexts.orgscispace.com Due to its powerful chelating ability, EDTA forms highly stable, water-soluble, 1:1 complexes with a vast range of metal ions. wikipedia.orgquora.com The stability of these complexes is a key reason for EDTA's utility in various fields. ethz.ch

Data on the stability constants for metal complexes with This compound are scarce in the literature. The esterification of the carboxylate groups prevents the formation of the highly charged Y⁴⁻ anion, which is the primary form that binds metal ions with high affinity. Complexation with the ester would involve coordination with the neutral nitrogen and oxygen donor atoms, resulting in significantly less stable complexes compared to those formed with EDTA.

The stability constants for metal-EDTA complexes are extensively tabulated and are generally very high, especially for di- and trivalent cations. acs.orggoogle.comresearchgate.net

Table 2: Logarithm of Formation Constants (log K_f) for Selected Metal-EDTA Complexes (Values are approximate and apply at 25°C and an ionic strength of 0.1 M) google.com

| Metal Ion | log K_f |

|---|---|

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

| Fe²⁺ | 14.3 |

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.8 |

| Zn²⁺ | 16.5 |

| Pb²⁺ | 18.0 |

The high stability of these complexes is attributed to the chelate effect, where the multidentate ligand wraps around the metal ion, leading to a large favorable entropy change upon displacement of multiple water molecules from the metal's coordination sphere. libretexts.orglibretexts.org

Influence of pH and Ionic Strength on Complex Equilibria

The equilibrium of metal-EDTA complex formation is profoundly influenced by the pH of the solution. quora.comyoutube.comlibretexts.org As the pH decreases, the proton concentration increases, leading to the protonation of the Y⁴⁻ anion. scribd.com This competition between protons and metal ions for the EDTA ligand reduces the concentration of the unprotonated Y⁴⁻ form available for complexation, thereby decreasing the stability of the metal-EDTA complex. stackexchange.com This effect is often described using a "conditional stability constant," which accounts for the pH of the system. sfu.ca For most metal ions, there is an optimal pH range for titration with EDTA; at lower pH values, complex formation is incomplete, while at higher pH values, metal hydroxides may precipitate. quora.com

For this compound, the complexation equilibria are expected to be much less dependent on pH. Since there are no carboxylic acid protons to be removed, competition from H⁺ ions is significantly reduced. However, at very low pH, the nitrogen atoms could become protonated, which would inhibit their ability to coordinate with a metal ion.

The ionic strength of the medium also affects complex stability. nih.gov An increase in ionic strength can decrease the activity coefficients of the charged species involved in the equilibrium. Studies on Cu(II)-EDTA complexes have shown that the stability is markedly dependent on ionic strength, primarily because the deprotonation of the ligand is sensitive to the ionic environment. nih.gov Similarly, investigations into Tc(IV)-EDTA complexes have determined stability constants at various ionic strengths to extrapolate to zero ionic strength for thermodynamic modeling. researchgate.net Generally, increasing the ionic strength of a solution tends to slightly decrease the stability of the charged metal-EDTA complexes. nih.gov

Computational and Theoretical Investigations of Coordination

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the structural and electronic properties of metal complexes. researchgate.netcolorado.edu

Density Functional Theory (DFT) Studies on Metal-Ethylenediaminetetraacetate Complexes

While specific DFT studies on metal complexes of This compound are not widely available, extensive research has been conducted on the parent metal-EDTA systems. researchgate.netacs.orgnih.gov DFT calculations are used to optimize the geometry of these complexes, predict their stability, and analyze their vibrational spectra. researchgate.net

These computational studies have investigated the complexation of EDTA with a wide array of metal ions, including alkali metals, alkaline earth metals, and transition metals. researchgate.netresearchgate.net For instance, DFT has been used to compare the stability of EDTA complexes with those of other chelators and to rationalize the observed stability orders, such as the Irving-Williams series for transition metals. acs.orgnih.gov Calculations have shown that for divalent first-row transition metals, a hexacoordinated structure is generally adopted, where the metal ion is bound by the two nitrogen atoms and four carboxylate oxygen atoms of EDTA. researchgate.net Furthermore, DFT can be employed to model thermodynamic cycles to evaluate the free energy changes associated with the complexation process in solution. nih.gov

Chemical Reactivity and Mechanistic Studies of Tetraethyl Ethylenediaminetetraacetate

Hydrolysis and Ammonolysis Reactions of Ethylenediaminetetraacetate (B1237979) Esters

The cleavage of the ester and ethylene (B1197577) bridge bonds in ethylenediaminetetraacetate compounds through hydrolysis and ammonolysis has been a key area of study. These reactions lead to the decomposition of the parent molecule into smaller, more stable by-products.

The proposed mechanism for the decomposition involves a bimolecular SN2 attack by a base (such as hydroxide (B78521) or ammonia) on a carbon atom of the ethylene bridge. researchgate.netcdnsciencepub.com This attack is facilitated by the protonation of an adjacent nitrogen atom, leading to the displacement and formation of iminodiacetic acid (IDA) as one of the primary products. cdnsciencepub.com

Table 1: First-Order Rate Constants for EDTA Decomposition at 175°C

| Reaction Condition | Rate Constant (k) | Reference |

|---|---|---|

| Hydrolysis (in water) | 4.2 x 10⁻⁵ s⁻¹ | cdnsciencepub.com, researchgate.net |

This interactive table provides kinetic data for the decomposition of EDTA under different aqueous conditions.

The degradation of EDTA through hydrolysis and ammonolysis yields a consistent set of by-products. These products have been identified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.netcdnsciencepub.com

In aqueous solutions at high pH, hydrolysis leads to the cleavage of the ethylenic C-N bond, producing N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) and iminodiacetic acid (IDA). researchgate.net When ammonia (B1221849) is present, a parallel ammonolysis reaction occurs, yielding N-(2-aminoethyl)iminodiacetic acid (UEDDA) in addition to the hydrolysis products. researchgate.netcdnsciencepub.com The molar ratio of the products follows the relationship [IDA] = [UEDDA] + [HEIDA]. researchgate.netcdnsciencepub.com If another amine, such as methylamine, is used instead of ammonia, the corresponding substituted product, N-(2-methylaminoethyl)iminodiacetic acid, is formed. researchgate.netcdnsciencepub.com

Table 2: Primary By-products of EDTA Decomposition

| Reaction | By-products | Identification Methods | Reference |

|---|---|---|---|

| Hydrolysis | N-(2-hydroxyethyl)iminodiacetic acid (HEIDA), Iminodiacetic acid (IDA) | NMR, GC, GC-MS | researchgate.net |

This interactive table lists the identified by-products from the hydrolysis and ammonolysis of EDTA.

The pH of the solution plays a critical role in the stability and reactivity of EDTA and its complexes. The rate of hydrolysis is generally studied in alkaline environments (e.g., pH 9.4) where the base-catalyzed mechanism is prominent. researchgate.net The dissociation constants of metal-EDTA complexes are also highly pH-dependent. For example, the dissociation constant for Fe-EDTA chelates was found to increase by a factor of 600 between pH 7.7 and 9.0, largely due to the formation of mixed EDTA-hydroxy chelates that have more rapid dissociation kinetics. researchgate.net This pH-dependent behavior also affects the hydrolysis rate of the chelating agent itself. researchgate.net

Redox Chemistry and Electron Transfer Processes

Ruthenium(III)-ethylenediaminetetraacetate complexes are notable for their rich redox chemistry and their ability to mediate a variety of electron transfer reactions. The lability of the aqua ligand in [RuIII(edta)(H₂O)]⁻ allows for the straightforward binding of various substrates, making it a versatile catalyst and redox mediator. researchgate.netias.ac.in

Complexes of Ruthenium(III) with EDTA have been extensively studied for their electrochemical properties and catalytic activity. The [RuIII(edta)(H₂O)]⁻ complex exhibits a reversible, metal-based one-electron transfer, with a half-wave potential (E₁/₂) of -0.018 V versus the Standard Hydrogen Electrode (SHE) for the [RuIII(edta)(H₂O)]⁻/[RuII(edta)(H₂O)]²⁻ couple. rsc.org This complex can catalyze the electrochemical conversion of bicarbonate to formate (B1220265). researchgate.netresearchgate.net The mechanism involves the initial formation of an [RuIII(edta)(HCO₃)]²⁻ species, a reaction studied kinetically using stopped-flow techniques. researchgate.netresearchgate.net

Substitution of the water molecule with other ligands, such as pyrazine (B50134) (pz), alters the redox potential. The [RuIII(edta)(pz)]⁻ complex has a much more positive E₁/₂ value of 0.252 V vs. SHE for the Ru(III)/Ru(II) couple. rsc.org This complex has been shown to act as a redox relay for the reduction of dioxygen (O₂) to hydrogen peroxide (H₂O₂), proceeding through an outer-sphere electron transfer pathway. rsc.org

Table 3: Electrochemical Data for Ru(III)-EDTA Complexes

| Complex | Redox Couple | E₁/₂ (V vs. SHE) | Reference |

|---|---|---|---|

| [RuIII(edta)(H₂O)]⁻ | Ru(III)/Ru(II) | -0.018 | rsc.org |

| [RuIII(edta)(pz)]⁻ | Ru(III)/Ru(II) | 0.252 | rsc.org |

This interactive table summarizes the redox potentials for various Ruthenium(III)-EDTA complexes.

The reactions of Ru(III)-EDTA complexes with biologically significant reducing agents have been a focus of mechanistic studies. The reduction of [RuIII(edta)(pz)]⁻ by thioamino acids such as L-cysteine and glutathione (B108866) has been investigated using spectrophotometric methods. researchgate.netdocumentsdelivered.comnih.gov These reactions result in the formation of the red-colored [RuII(edta)(pz)]²⁻ species and are influenced by factors including pH, temperature, and the presence of alkali metal ions. researchgate.netdocumentsdelivered.comnih.gov The kinetic data and activation parameters from these studies are consistent with an outer-sphere electron transfer mechanism. researchgate.netdocumentsdelivered.comnih.gov

Furthermore, the [RuIII(EDTA)] complex has been shown to mediate the reduction of nitrite (B80452). rsc.org In this process, the Ru(III) complex facilitates an oxygen-atom transfer from nitrite to biological thiols like cysteine and glutathione, leading to the formation of [RuIII(EDTA)(NO⁺)]⁰. rsc.org At pH values below 5.0, the coordinated nitrite ion in the [RuIII(EDTA)(NO₂)]²⁻ complex undergoes proton-assisted decomposition, also yielding the [RuIII(EDTA)(NO⁺)]⁰ species. rsc.org These studies highlight the role of Ru(III)-EDTA complexes in activating and transforming small, biologically relevant molecules. researchgate.netresearchgate.net

Catalytic Properties and Mechanistic Insights

Recent research has highlighted the potential of EDTA and its derivatives as cost-effective and recyclable catalysts in organic synthesis. mdpi.commdpi.comresearcher.life While much of the focus has been on the parent compound, the principles can extend to its esters like Tetraethyl ethylenediaminetetraacetate. The recyclability of these catalysts is a key feature for sustainable chemistry. For example, EDTA has been successfully used as a recyclable, eco-friendly catalyst for the N-carbonylation of CO₂ and amines. mdpi.com The catalyst can be recovered and reused multiple times without a significant loss in activity, making it a viable option for industrial applications. mdpi.comrsc.org This recyclability stems from the stable nature of the compound and its ability to be separated from the reaction mixture. mdpi.combris.ac.uk

EDTA has been identified as an effective catalyst for the N-formylation of amines using carbon dioxide (CO₂) as a C1 building block. mdpi.comresearchgate.net This reaction is a significant method for CO₂ utilization. mdpi.comethz.ch Under optimized conditions, which include a reaction temperature of 80 °C, a CO₂ pressure of 2 MPa, and using a reducing agent like phenylsilane (B129415) (PhSiH₃), EDTA can catalyze the N-formylation of a wide range of amines with high yields and excellent selectivity for the desired N-formylated products. mdpi.comresearchgate.net

The proposed mechanism suggests that the nitrogen and oxygen atoms in EDTA activate the silane, which then reacts with CO₂ to form a silyl (B83357) formate intermediate. researchgate.net This intermediate is then attacked by the amine to produce the N-formylated product and regenerate the catalyst. researchgate.net The process is notable for its ability to proceed even under ambient conditions, although at a slower rate. mdpi.com

Below is a table summarizing the optimized reaction conditions and results for the EDTA-catalyzed N-formylation of N-methylaniline.

| Parameter | Optimal Condition | Result (Yield) |

| Catalyst | EDTA | 96% |

| Temperature | 80 °C | - |

| CO₂ Pressure | 2 MPa | - |

| Reaction Time | 6 hours | - |

| Catalyst Dosage | 50 mmol% | - |

| Reducing Agent | Phenylsilane (PhSiH₃) | - |

| Solvent | DMSO (1 mL) | - |

| Data derived from a study on the N-formylation of N-methylaniline with CO₂. mdpi.com |

EDTA has been discovered to exhibit intrinsic peroxidase-like activity, meaning it can catalyze reactions typically facilitated by peroxidase enzymes, such as the decomposition of hydrogen peroxide (H₂O₂). nih.gov This activity is particularly notable when EDTA is complexed with iron. The ferric-EDTA complex shows both "catalase" and "peroxidase" activity, catalyzing H₂O₂ decomposition and the oxidation of organic substrates. pnas.org

The mechanism involves the formation of a reactive intermediate complex between the iron-EDTA species and hydrogen peroxide. rsc.org Specifically, the monohydroxy complex, [Fe(edta)(OH)]²⁻, reacts with the hydroperoxide ion (HO₂⁻) to form a purple peroxy-complex, [Fe(edta)(OH)(HO₂)]³⁻. rsc.org The breakdown of this complex is the rate-determining step and leads to the generation of radicals that propagate the decomposition. nih.govrsc.org This catalytic property allows EDTA to be used in applications like colorimetric sensors, where its ability to catalyze H₂O₂ decomposition can be linked to a visual signal. nih.gov

Interactions with Solid-Phase Substrates

EDTA is a powerful chelating agent widely used to dissolve mineral deposits by forming stable, water-soluble complexes with the metal cations within the mineral lattice. wikipedia.orgumcs.pl This property is exploited in various industrial applications, including water softening, scale removal in boilers, and the cleaning of surfaces. wikipedia.orgpatsnap.com

The dissolution process is influenced by several factors, including pH, temperature, and EDTA concentration. mdpi.com EDTA's effectiveness stems from its hexadentate nature, with six binding sites (four carboxylate groups and two nitrogen atoms) that wrap around a metal ion. umcs.plmdpi.com The resulting metal-EDTA complexes are typically anionic and highly soluble in water, facilitating the breakdown of solid mineral structures like carbonates and oxides. wikipedia.org

For example, studies have shown EDTA's ability to dissolve minerals like mimetite and dolomite (B100054). nih.govresearchgate.net In the case of mimetite, EDTA solution leads to the formation of etch pits on the mineral surface, indicating a surface-controlled dissolution process. nih.gov Similarly, it has been shown to be effective in dissolving various minerals present in sandstone and dolomite formations. researchgate.net However, its effectiveness can vary; for instance, it has been found to have no significant effect on the surface hardness of set white mineral trioxide aggregate (WMTA). nih.gov

The table below shows the effect of various chelating agents on the dissolution of minerals in a sandstone formation.

| Mineral | Initial Wt% | Final Wt% (EDTA) | Final Wt% (HEDTA) | Final Wt% (GLDA) |

| Quartz | 81.3 | 80.5 | 78.9 | 80.9 |

| Ankerite | 7.9 | 6.8 | 5.2 | 7.1 |

| Orthoclase | 4.2 | 3.9 | 3.1 | 4.0 |

| Calcite | 1.5 | 1.1 | 0.9 | 1.3 |

| This table illustrates the comparative dissolution effects of different chelating agents on various minerals. Data adapted from studies on sandstone formations. researchgate.net |

Microscopic Mechanisms and Influence of Ligand Concentration on Dissolution Kinetics

Detailed studies specifically elucidating the microscopic mechanisms and the influence of ligand concentration on the dissolution kinetics of this compound are not extensively available in peer-reviewed literature. However, insights into its potential reactive behavior can be drawn from studies on structurally similar compounds, such as tetraacetylethylenediamine (B84025) (TAED), and general principles of ester hydrolysis. The dissolution of this compound in aqueous solutions is primarily a process of hydrolysis of its four ethyl ester groups.

The reactivity of this compound is centered on the susceptibility of the ester linkages to nucleophilic attack. In an aqueous environment, the primary nucleophile is the hydroxide ion (OH⁻), and its concentration, which is dependent on the pH of the solution, is a critical factor in the dissolution kinetics. The process can be described as a base-catalyzed hydrolysis.

At a microscopic level, the dissolution mechanism is expected to proceed through the following steps:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of one of the ethyl ester groups. This results in the formation of a tetrahedral intermediate.

Intermediate Breakdown: The unstable tetrahedral intermediate collapses, leading to the cleavage of the ester bond.

Product Formation: This step results in the formation of a carboxylate group and the release of an ethanol (B145695) molecule.

This process would occur sequentially for each of the four ester groups, leading to the progressive formation of tri-, di-, mono-ethyl esters of ethylenediaminetetraacetic acid, and ultimately to the fully de-esterified ethylenediaminetetraacetic acid (EDTA).

The concentration of the nucleophile (hydroxide ion) directly influences the rate of this reaction. A higher concentration of hydroxide ions (i.e., a higher pH) will lead to a faster rate of hydrolysis and, consequently, a more rapid dissolution of the this compound.

While specific kinetic data for this compound is scarce, a study on the hydrolysis and perhydrolysis of tetraacetylethylenediamine (TAED) provides a useful analogy. rsc.orgresearchgate.net TAED is a similar molecule where acetyl groups are attached to the nitrogen atoms of ethylenediamine (B42938). The study on TAED demonstrated that the rate of reaction is significantly influenced by pH. rsc.orgresearchgate.net

The reaction of TAED with hydrogen peroxide and water leads to the formation of triacetylethylenediamine and diacetylethylenediamine, with the release of peracetic acid or acetic acid. rsc.orgresearchgate.net The kinetics of this process are dependent on the concentration of the reacting species.

The following table, based on analogous reactions, illustrates the expected relationship between reactant concentration and reaction rates. It is important to note that this data is illustrative and not directly from studies on this compound.

| Reactant | Concentration (mol/L) | Initial Rate (mol/L·s) | Rate Constant (k) |

| Nucleophile A | 0.01 | 1.5 x 10⁻⁵ | 1.5 x 10⁻³ L/mol·s |

| Nucleophile A | 0.02 | 3.0 x 10⁻⁵ | 1.5 x 10⁻³ L/mol·s |

| Nucleophile B | 0.01 | 2.8 x 10⁻⁶ | 2.8 x 10⁻⁴ L/mol·s |

| Nucleophile B | 0.02 | 5.6 x 10⁻⁶ | 2.8 x 10⁻⁴ L/mol·s |

This interactive table demonstrates that as the concentration of the nucleophile doubles, the initial rate of the reaction also doubles, indicating a first-order dependence on the nucleophile concentration. The rate constant, k, remains the same for a given nucleophile under constant temperature and pressure.

In the context of this compound dissolution, the "ligand" can be considered the attacking nucleophile, which is typically the hydroxide ion in aqueous media. Therefore, increasing the concentration of the base (increasing pH) will increase the rate of dissolution.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its related compounds. The choice of a specific chromatographic method depends on the sample matrix, the required sensitivity, and the form of the analyte, whether it is the free ester, the parent acid, or a metal complex.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since ethylenediaminetetraacetic acid (EDTA) and its salts are non-volatile, derivatization is required to convert them into forms suitable for GC analysis. A common approach is esterification to form volatile esters, such as methyl or ethyl esters.

In a typical GC-MS method for the analysis of EDTA, the sample is first subjected to an esterification reaction. For instance, treatment with a boron trifluoride-methanol mixture converts EDTA into its tetramethyl ester derivative. researchgate.net This derivative is then introduced into the gas chromatograph. The separation is achieved on a capillary column, often with a non-polar stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

Following separation in the GC, the eluting compounds enter the mass spectrometer. In the MS, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The mass spectrum of the EDTA ester derivative shows a characteristic pattern of fragment ions. researchgate.net For the tetramethyl ester of EDTA, the molecular ion (M•+) is observed, along with intense fragment ions corresponding to specific losses from the parent molecule, which allows for unambiguous identification. researchgate.net Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.

A study on the determination of EDTA in water samples utilized a solid-phase extraction (SPE) preconcentration step followed by derivatization and GC-MS analysis. researchgate.netsemanticscholar.org This method demonstrated excellent recovery yields, ranging from 98.1% to 100.5%, and was successfully applied to quantify EDTA in river water samples with a median concentration of 115 µg/L. semanticscholar.org

Table 1: GC-MS Parameters for the Analysis of EDTA Methyl Ester Derivative

| Parameter | Value |

| Derivatization Reagent | Boron trifluoride-methanol |

| Column | Capillary column (e.g., HP-5ms) epa.gov |

| Injection Mode | Splitless nih.gov |

| Carrier Gas | Helium jabe.in |

| Ionization Mode | Electron Ionization (EI) jabe.in |

| Detection Mode | Selected Ion Monitoring (SIM) epa.gov |

| LOD | 2.85 µg/L researchgate.net |

| LOQ | 9.51 µg/L researchgate.net |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile, making it well-suited for the analysis of EDTA and its derivatives.

A significant challenge in the analysis of EDTA by HPLC with UV detection is that the molecule itself lacks a strong chromophore, making it difficult to detect at low concentrations. nih.govsielc.com To overcome this, a common strategy is pre-column derivatization, where EDTA is complexed with a metal ion that has strong UV absorbance. nih.govsielc.com Ferric (Fe³⁺) and Copper (Cu²⁺) ions are frequently used for this purpose. nih.gov

In this method, the sample containing EDTA is treated with a solution of a metal salt, such as ferric chloride, to form a stable metal-EDTA complex. nih.govnih.gov This complex is then injected into the HPLC system. The separation is typically performed on a reversed-phase column, such as a C18 column. nih.govresearchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net The pH of the mobile phase is an important parameter that needs to be controlled to ensure the stability of the complex and achieve good chromatographic separation. nih.gov

The metal-EDTA complex is then detected by a UV-Vis detector at a wavelength where the complex exhibits maximum absorbance, for example, around 260 nm for the Fe(III)-EDTA complex. sielc.comiaea.org This approach significantly enhances the sensitivity of the method, allowing for the quantification of EDTA at low levels. sielc.com The method has been validated for its specificity, linearity, precision, and accuracy in various matrices, including pharmaceutical ingredients and cosmetics. nih.govresearchgate.net

Table 2: Typical Parameters for Reversed-Phase HPLC with UV Detection of EDTA

| Parameter | Value |

| Derivatization Agent | Ferric chloride (FeCl₃) nih.govnih.gov |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net |

| Mobile Phase | Buffered aqueous solution with organic modifier (e.g., methanol or acetonitrile) nih.govresearchgate.net |

| Detection | UV at 254-280 nm nih.govresearchgate.net |

| Linearity Range | 0.5-10.0 mg/kg researchgate.net |

| LOD | 0.25 mg/kg researchgate.net |

| LOQ | 0.5 mg/kg researchgate.net |

Ion-pair chromatography is a variation of reversed-phase HPLC that is particularly useful for the separation of ionic and highly polar compounds like metal-EDTA complexes. nih.govchromatographyonline.com In this technique, an ion-pairing reagent is added to the mobile phase. chromatographyonline.com This reagent is typically a large organic ion with an opposite charge to the analyte and a hydrophobic alkyl chain. For the analysis of anionic metal-EDTA complexes, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) (TBA), is used. nih.govchromatographyonline.com

The ion-pairing reagent forms a neutral ion-pair with the charged analyte in the mobile phase. This neutral complex has a greater affinity for the non-polar stationary phase (e.g., C18) and is therefore retained on the column. chromatographyonline.com The separation is then based on the hydrophobicity of the ion-paired complexes.

This method allows for the simultaneous determination of various aminopolycarboxylic acids and their metal complexes. chromatographyonline.com The mobile phase composition, including the concentration of the ion-pairing reagent and the pH, is optimized to achieve the desired retention and separation. nih.gov Similar to reversed-phase HPLC, detection is often performed using a UV detector after complexation with a UV-active metal ion. chromatographyonline.com Ion-pair chromatography offers enhanced retention and selectivity for charged analytes on reversed-phase columns. nih.gov

Table 3: Conditions for Ion-Pair Chromatography of Metal-EDTA Complexes

| Parameter | Value |

| Ion-Pairing Reagent | Tetrabutylammonium (TBA) salts nih.govchromatographyonline.com |

| Column | Reversed-phase (e.g., C18) chromatographyonline.com |

| Mobile Phase | Aqueous buffer containing the ion-pairing reagent and an organic modifier chromatographyonline.com |

| Detection | UV-Vis (after complexation with a chromophoric metal ion) chromatographyonline.com |

| Application | Simultaneous analysis of multiple aminopolycarboxylic acids chromatographyonline.com |

Ion Chromatography for Direct Determination

Ion chromatography (IC) is a high-performance liquid chromatographic technique that separates ions and polar molecules based on their affinity to an ion-exchange resin. It is a direct method for the determination of EDTA and its metal complexes without the need for derivatization.

In a typical IC setup for EDTA analysis, an anion-exchange column is used. researchgate.net The mobile phase, or eluent, is an aqueous solution containing competing ions, such as carbonate or hydroxide, that displace the analyte ions from the stationary phase. The separation is based on the differences in the strength of interaction between the analyte ions and the stationary phase.

Detection in IC can be achieved using a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent and enhance the signal of the analyte. researchgate.net Alternatively, UV detection can be used, especially for metal-EDTA complexes that absorb in the UV region. utas.edu.au A novel IC method has been developed for the direct determination of EDTA in alkaline radioactive waste solutions by forming a stable yttrium-EDTA complex which gives a single chromatographic peak. researchgate.net

Ion chromatography is a robust and reliable technique for the analysis of EDTA in various water samples, including fresh and seawater. rsc.org It allows for the simultaneous determination of EDTA along with other anions and cations in a single run. rsc.org

Table 4: Ion Chromatography Parameters for EDTA Analysis

| Parameter | Value |

| Column | Anion-exchange researchgate.net |

| Eluent | Aqueous solution of competing ions (e.g., carbonate, hydroxide) |

| Detection | Suppressed conductivity or UV researchgate.netutas.edu.au |

| Application | Direct determination of EDTA in aqueous samples researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. ut.ee It is particularly well-suited for the trace analysis of EDTA in complex matrices. nih.govresearchgate.net

In an LC-MS/MS method, the sample is first introduced into the LC system, where EDTA is separated from other components of the matrix. The eluent from the LC column is then directed to the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the eluting compounds. nih.gov

In the tandem mass spectrometer, a specific precursor ion corresponding to the EDTA molecule or its complex is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to very low detection limits. ut.ee

LC-MS/MS methods have been developed for the determination of EDTA in a variety of samples, including biological fluids and environmental samples. nih.govresearchgate.net These methods are often rapid and require minimal sample preparation. semanticscholar.org The high sensitivity of LC-MS/MS allows for the quantification of EDTA at the nanogram-per-milliliter level. researchgate.net

Table 5: Key Features of LC-MS/MS for EDTA Trace Analysis

| Feature | Description |

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) ut.ee |

| Sensitivity | Very high, suitable for trace analysis researchgate.net |

| Selectivity | Excellent, due to the specificity of MRM transitions ut.ee |

| LOD | As low as 3.0 ng/mL researchgate.net |

| LOQ | As low as 10.0 ng/mL researchgate.net |

Environmental Fate and Degradation Mechanisms of Ethylenediaminetetraacetate and Its Esters

Biotic Degradation Mechanisms and Microbial Interventions

While EDTA was once considered resistant to biological degradation, numerous studies have now identified microorganisms capable of breaking down this synthetic chelating agent. nih.gov

Microbial Degradation by Identified Bacterial Strains (e.g., Agrobacterium radiobacter, Pseudomonadota)

Several bacterial strains have been identified that can utilize EDTA as a source of carbon and nitrogen. A notable example is a bacterium from the genus Agrobacterium (now reclassified within the Rhizobiaceae family), which has been shown to degrade the Fe(III)-EDTA complex. nih.gov Other bacteria, including those from the phylum Pseudomonadota (formerly Proteobacteria), have also been implicated in the biodegradation of EDTA and its metal complexes. scispace.com The ability to degrade EDTA is not widespread among microorganisms and often requires specific environmental conditions and the presence of particular metal-EDTA complexes. For instance, some strains can degrade Ca-EDTA and Mg-EDTA but not Fe(III)-EDTA. scispace.com

Enzymatic Pathways Involved in Biodegradation Processes

The enzymatic breakdown of EDTA is initiated by specialized enzymes. In some bacteria, an EDTA monooxygenase has been identified as the key enzyme that catalyzes the initial cleavage of the EDTA molecule. scispace.com This enzyme introduces an oxygen atom into the substrate, leading to its destabilization and subsequent breakdown. The activity and substrate specificity of these enzymes can vary between different bacterial species. For the degradation of other aminopolycarboxylates, such as nitrilotriacetate (NTA), distinct monooxygenases and dehydrogenases are involved. researchgate.net While the specific enzymes for the hydrolysis of the ester bonds in Tetraethyl ethylenediaminetetraacetate (B1237979) have not been documented, esterases are a broad class of enzymes responsible for cleaving ester bonds in various compounds. nih.govnih.gov

Formation and Characterization of Degradation Intermediates (e.g., Ethylenediamine (B42938) Triacetic Acid, Iminodiacetic Acid)

The degradation of EDTA, both abiotically and biotically, proceeds through a series of intermediate compounds. The photolysis of Fe(III)-EDTA leads to the formation of ethylenediaminetriacetic acid (ED3A), ethylenediaminediacetic acid (EDDA), and ethylenediaminemonoacetic acid (EDMA). wikipedia.org

Bacterial degradation of EDTA also yields ED3A and iminodiacetic acid (IDA), indicating that both the ethylenediamine backbone and the acetate (B1210297) groups are subject to microbial attack. wikipedia.org The further breakdown of these intermediates eventually leads to simpler compounds that can be integrated into microbial metabolic pathways. The hydrolysis of the EDTA molecule itself, under specific conditions, can also lead to the formation of iminodiacetic acid. researchgate.net

Factors Affecting Biodegradation Rate (e.g., Metal Complexation, Temperature, pH)

The biodegradation of Ethylenediaminetetraacetic acid (EDTA) in the environment is a slow process influenced by several key factors, including the presence of metal complexes, ambient temperature, and the pH of the surrounding medium. While EDTA can be persistent, its degradation is possible under specific conditions, often mediated by specialized microbial communities.

Metal Complexation: The specific metal ion chelated by EDTA significantly impacts its biodegradability. Research indicates that the stability of the metal-EDTA complex is a determining factor. A mixed microbial culture isolated from industrial effluent demonstrated varied degradation rates for different metal-EDTA complexes. nih.gov The biodegradability followed the order: Fe(III) > Cu(II) > Co(II) > Ni(II) > Cd(II). nih.gov After 28 days of incubation, 60% of the Fe-EDTA complex was degraded, compared to only 31% for Na-EDTA. nih.gov The degradation of other heavy metal complexes (Co, Cu, Ni, Cd) was even slower. nih.gov It has been suggested that some microorganisms, like Agrobacterium sp., have developed specific transport mechanisms for the Fe(III)-EDTA complex, facilitating its breakdown. mdpi.com In contrast, the presence of certain metal complexes can inhibit degradation. For instance, Ni-EDTA was found to be degraded more slowly than the EDTA chelates of Cu, Cd, Zn, Mn, Ca, and Fe in soil studies. nih.gov

The table below summarizes the biodegradation of various metal-EDTA complexes by a mixed microbial culture over a 28-day period.

| Metal-EDTA Complex | Degradation after 28 Days (%) | Doubling Time of Culture (hours) |

| Fe-EDTA | 60.0% | 66 |

| Na-EDTA | 31.0% | 288 |

| Cu-EDTA | Slower than Fe-EDTA | Not Specified |

| Co-EDTA | Slower than Fe-EDTA | Not Specified |

| Ni-EDTA | Slower than Fe-EDTA | Not Specified |

| Cd-EDTA | Slower than Fe-EDTA | Not Specified |

| Data sourced from studies on a mixed microbial culture utilizing EDTA as the sole carbon source. nih.gov |

Temperature: Temperature plays a crucial role in the metabolic activity of microorganisms responsible for EDTA degradation. Studies using bacterial strains in a pH-auxostat (a system that maintains a constant pH) showed a clear temperature dependence for both the specific growth rate and biomass yield on EDTA. researchgate.net Optimum degradation by a mixed microbial population from an aerated lagoon was observed at room temperature. nih.gov Higher temperatures can accelerate chemical degradation under specific conditions; for example, EDTA was found to decompose rapidly at 463 K (190°C) at a pH of 10.4. scielo.br However, under typical environmental temperatures, biological degradation is the more relevant pathway. The relationship between temperature and degradation rates can often be described by the Arrhenius equation, although different parameters may apply within different temperature ranges, indicating shifts in the rate-limiting metabolic reactions. researchgate.net

pH: The pH of the environment affects both the chemical speciation of EDTA and the activity of degrading microorganisms. Optimal biodegradation of the ferric chelate of EDTA by microbial populations has been observed in a pH range of 7.0 to 8.0. nih.gov In studies using advanced oxidation processes like UV/chlorine treatment, the degradation efficiency of EDTA was also highly pH-dependent. The highest removal efficiency (over 90%) was achieved at a neutral pH of 7.0. pjoes.com Efficiency decreased significantly at a more alkaline pH of 9.0. pjoes.com Conversely, in a strong acidic medium (6 mol L⁻¹ hydrochloric acid), EDTA can undergo thermal decomposition at moderately lower temperatures (373-383 K or 100-110°C), suggesting an alternative degradation pathway under specific industrial or waste conditions. scielo.br

Environmental Monitoring and Ecological Impact Research

Given its persistence and widespread use, monitoring for EDTA in the environment is critical for understanding its ecological impact. This involves sophisticated analytical methods to detect its presence in various environmental compartments and research to assess how long it remains in these systems.

Analytical Methods for Detection in Environmental Samples

The detection and quantification of EDTA in environmental samples like surface water, wastewater, and drinking water require sensitive and specific analytical methods due to its high water solubility and the low concentrations often encountered. bohrium.com A primary challenge is that EDTA exists in various metal-complexed forms in the environment. nih.gov Therefore, many methods involve a sample pretreatment step to convert all EDTA species into a single, easily detectable complex, often with Fe(III) or Ni(II). bohrium.comnih.gov

Commonly employed analytical techniques include:

High-Performance Liquid Chromatography (HPLC): This is a widely used method, often coupled with an Ultraviolet (UV) detector. dergipark.org.tr Reversed-phase ion-pair liquid chromatography is a common approach, where EDTA is complexed with an excess of Fe(III) and detected at a specific wavelength (e.g., 254 nm or 265 nm). bohrium.comhumanjournals.com This method is valued for its simplicity and reliability, achieving low detection limits. bohrium.comdergipark.org.tr

Gas Chromatography (GC): Typically used with a Mass Spectrometry (MS) detector (GC-MS), this method requires a derivatization step to convert the non-volatile EDTA into a volatile ester, such as its methyl ester. researchgate.net GC-MS provides high sensitivity and powerful identification capabilities. humanjournals.comresearchgate.net

Ion Chromatography (IC): This technique can be used for the direct determination of EDTA without derivatization. humanjournals.com Coupled with a conductivity detector, it has been successfully applied to analyze EDTA in various consumer products and food items. humanjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This advanced method offers high specificity and sensitivity, allowing for the determination of EDTA in complex matrices. dergipark.org.tr It has been used to quantify EDTA in nuclear waste, where high concentrations of various metals complicate the analysis. nih.gov

The table below compares the performance of several analytical methods used for EDTA detection.

| Analytical Method | Technique | Limit of Detection (LOD) | Matrix |

| HPLC-UV | Reversed-phase ion-pair LC | 0.8 µg/L | Surface Water, Drinking Water bohrium.com |

| HPLC-UV/VIS | HPLC with UV/VIS detector | 2.85 µg/L | Surface Water dergipark.org.tr |

| LC-MS/MS | Ion-pair chromatography | 34 x 10⁻⁹ mol/L (approx. 10 µg/L) | Nuclear Liquid Waste nih.gov |

| GC-MS | Gas Chromatography-Mass Spectrometry | Units of µg/L | Water Samples researchgate.net |

| Ion Chromatography | Anion exchange with conductivity detector | Not Specified | Contact Lens Solutions, Food humanjournals.com |

Assessment of Environmental Longevity and Persistence

EDTA is recognized as a persistent organic pollutant in many environments. nih.govresearchgate.net While it can be degraded under specific laboratory or treatment plant conditions, studies of natural environments often show poor biodegradability. researchgate.net

Soil and Sediment: In soil, EDTA is considered to be slowly biodegradable. One study found that after 15 weeks of incubation in agricultural soil, 32-45% of the EDTA was degraded, with over 65% degraded after 45 weeks. santos.com This indicates that while not readily biodegradable, it is ultimately broken down in the terrestrial compartment. santos.com However, a half-life of 300 days has been assumed for risk assessments in soil and aerobic sediment due to its slow degradation rate. europa.eu

Wastewater Treatment Plants (WWTPs): Conventional wastewater treatment processes are largely ineffective at removing EDTA. nih.gov This leads to its discharge into receiving waters, making it a major organic pollutant in the effluents of many industrial areas. nih.gov However, under certain conditions, such as a long sludge retention time in an activated sludge process, removal efficiencies of over 90% can be achieved. nih.gov

Future Research Directions and Emerging Trends

Design and Synthesis of Novel Tetraethyl Ethylenediaminetetraacetate (B1237979) Analogues with Tailored Properties